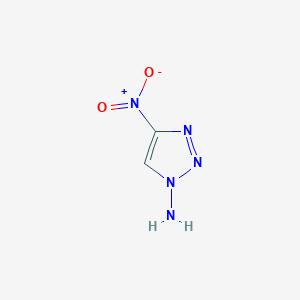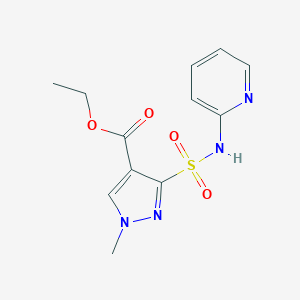
4-Nitrotriazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrotriazol-1-amine is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 4-Nitrotriazol-1-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been reported to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Nitrotriazol-1-amine has various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells and reduce the viability of microbial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Nitrotriazol-1-amine in lab experiments is its versatility. It can be used in various assays, including cell viability assays, enzyme assays, and microbial growth assays. However, one of the limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on 4-Nitrotriazol-1-amine. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail to better understand its biological effects. Additionally, there is a need to explore new synthesis methods to improve the yield and purity of 4-Nitrotriazol-1-amine.
Méthodes De Synthèse
The synthesis of 4-Nitrotriazol-1-amine can be achieved through various methods, including the reaction of 4-nitroimidazole with sodium azide in the presence of a reducing agent. Another method involves the reaction of 4-nitroimidazole with hydrazine hydrate in the presence of a catalyst. Both methods have been reported to yield high purity and yield of 4-Nitrotriazol-1-amine.
Applications De Recherche Scientifique
4-Nitrotriazol-1-amine has been widely used in scientific research due to its unique properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a precursor for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
175916-82-2 |
|---|---|
Nom du produit |
4-Nitrotriazol-1-amine |
Formule moléculaire |
C2H3N5O2 |
Poids moléculaire |
129.08 g/mol |
Nom IUPAC |
4-nitrotriazol-1-amine |
InChI |
InChI=1S/C2H3N5O2/c3-6-1-2(4-5-6)7(8)9/h1H,3H2 |
Clé InChI |
ZNQXKSGATFJHGW-UHFFFAOYSA-N |
SMILES |
C1=C(N=NN1N)[N+](=O)[O-] |
SMILES canonique |
C1=C(N=NN1N)[N+](=O)[O-] |
Synonymes |
1H-1,2,3-Triazol-1-amine,4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)







